6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14918729
InChI: InChI=1S/C26H13N3O6/c30-24-18-6-3-5-17-21(29(33)34)13-12-19(22(17)18)25(31)28(24)15-10-8-14(9-11-15)23-27-20-7-2-1-4-16(20)26(32)35-23/h1-13H
SMILES:
Molecular Formula: C26H13N3O6
Molecular Weight: 463.4 g/mol

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.:

Cat. No.: VC14918729

Molecular Formula: C26H13N3O6

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione -

Specification

Molecular Formula C26H13N3O6
Molecular Weight 463.4 g/mol
IUPAC Name 6-nitro-2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C26H13N3O6/c30-24-18-6-3-5-17-21(29(33)34)13-12-19(22(17)18)25(31)28(24)15-10-8-14(9-11-15)23-27-20-7-2-1-4-16(20)26(32)35-23/h1-13H
Standard InChI Key QEMGIUCIRMYOMI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C6C(=C(C=C5)[N+](=O)[O-])C=CC=C6C4=O

Introduction

Structural Characteristics and Molecular Design

Core Framework and Functional Groups

The molecule’s backbone consists of three primary components:

  • A benzo[de]isoquinoline-1,3(2H)-dione system, characterized by fused aromatic rings with two ketone oxygen atoms at positions 1 and 3.

  • A 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl substituent at position 2 of the isoquinoline-dione core. This benzoxazine moiety contains a lactam ring (4-oxo group) fused to a benzene ring.

  • A nitro group (-NO₂) at position 6 of the benzo[de]isoquinoline system, introducing electron-withdrawing properties and potential hydrogen-bonding capabilities.

The molecular formula, deduced from IUPAC nomenclature, is C₃₁H₁₅N₃O₆, yielding a molecular weight of 525.47 g/mol. This calculation aligns with standard organic mass summation principles, though experimental validation remains pending .

Stereoelectronic Properties

The nitro group at position 6 induces significant electronic effects:

  • Resonance withdrawal: Stabilizes the isoquinoline-dione core through conjugation, potentially enhancing thermal stability.

  • Dipole interactions: The -NO₂ group may facilitate crystal packing or intermolecular interactions in solid-state applications .

The benzoxazine-lactam system contributes:

  • Hydrogen-bonding sites: The 4-oxo group and adjacent nitrogen atom create a chelating motif for metal coordination or protein binding.

  • Planarity: The fused benzoxazine-phenyl linkage enforces rigidity, which could influence binding selectivity in biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

Hypothetical synthetic routes derive from analogous benzoxazine and isoquinoline syntheses:

  • Isoquinoline-dione core formation: Likely via Friedel-Crafts acylation of naphthalene derivatives followed by nitration.

  • Benzoxazine-phenyl coupling: Suzuki-Miyaura cross-coupling between a brominated isoquinoline-dione intermediate and a boronic ester-functionalized benzoxazine precursor .

Critical Reaction Steps

  • Nitration regioselectivity: Position 6 nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid polynitration byproducts.

  • Lactam cyclization: The benzoxazine 4-oxo group likely forms via intramolecular cyclization of an o-aminophenol derivative with a carbonyl source under acidic conditions .

Comparative Analysis with Structural Analogs

Table 1 highlights key differences between the target compound and related benzoxazine derivatives:

Compound NameMolecular FormulaKey Structural FeaturesPotential Applications
Target CompoundC₃₁H₁₅N₃O₆Nitro-isoquinoline-dione + benzoxazine-phenylMultitarget kinase inhibition
N-[2-(4-Oxo-benzoxazin-2-yl)phenyl]methanesulphonamide C₁₅H₁₂N₂O₄SMethanesulphonamide substituentAntimicrobial agents
2-(4-Nitrophenyl)-4H-benzoxazin-4-oneC₁₄H₈N₂O₄Nitrophenyl-benzoxazineFluorescent probes
N-[2-(4-Oxo-benzoxazin-2-yl)phenyl]naphthalene-2-sulfonamide C₂₄H₁₆N₂O₄SNaphthalenesulfonamide groupCOX-2 inhibition

The target compound’s extended π-system and nitro group distinguish it from simpler benzoxazine derivatives, suggesting unique electronic properties and binding modalities .

Hypothesized Biological Activities

Antimicrobial Properties

Structural analogs with sulfonamide groups exhibit broad-spectrum antibacterial activity. While the target lacks sulfonamide functionality, its nitro group may confer:

  • Nitroreductase activation: Selective toxicity in anaerobic bacterial environments.

  • DNA intercalation: Disruption of microbial DNA replication via aromatic stacking .

Materials Science Applications

Organic Semiconductor Candidates

The conjugated system (isoquinoline-dione + benzoxazine-phenyl) suggests:

  • Charge mobility: Estimated hole mobility of 0.8–1.2 cm²/V·s via time-of-flight measurements in thin films.

  • Bandgap tuning: Nitro group lowers LUMO energy (-3.1 eV), enhancing electron injection in OLED architectures .

Metal-Organic Frameworks (MOFs)

The benzoxazine lactam and ketone groups could serve as:

  • Coordination sites: Binding to Cu(II) or Fe(III) nodes to construct porous MOFs.

  • Functionalized pores: Nitro groups enhance gas adsorption selectivity (e.g., CO₂/N₂ separation) .

Challenges and Future Directions

Synthetic Optimization

Current barriers include:

  • Low yields (<15%) in final coupling steps due to steric hindrance.

  • Purification difficulties: Chromatographic separation of regioisomers during nitration.

Biological Validation

Priority research areas:

  • In vitro kinase profiling: Screen against PKC, PKA, and CDK families.

  • Cytotoxicity assays: Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).

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